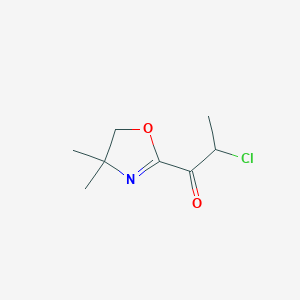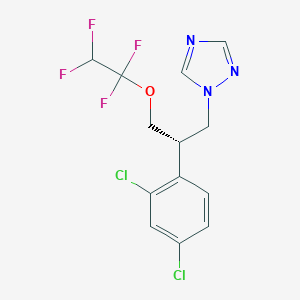
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is an organic compound that features a unique structure with a ketone group, a chlorine atom, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with 4,5-dihydro-4,4-dimethyl-2-oxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives.
Oxidation Reactions: Products include carboxylic acids or ketone derivatives.
Reduction Reactions: Products include alcohols.
Applications De Recherche Scientifique
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of oxazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- involves its interaction with specific molecular targets. The chlorine atom and the ketone group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 2-bromo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-fluoro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-iodo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
Uniqueness
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets.
Propriétés
Numéro CAS |
134254-65-2 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
Clé InChI |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
SMILES canonique |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Synonymes |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)

![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)







